molecular formula C21H16ClF3N2O2 B1401753 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester CAS No. 1311280-37-1

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester

Cat. No. B1401753
M. Wt: 420.8 g/mol
InChI Key: KONODZCTOCGVLL-UHFFFAOYSA-N
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Description

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Substituent Effects in Chemical Reactions

The study of substituent effects on base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids highlights the importance of structural variations on reaction kinetics (Bauerová & Ludwig, 2000). This research provides valuable information on how different substituents, similar to those in the compound of interest, influence chemical reactivity and stability, which is crucial for designing efficient synthesis pathways and understanding the behavior of complex molecules in various conditions.

Coordination Chemistry and Material Science

Research on the spin states of iron(II) complexes with ligands derived from carboxylate esters, such as those related to the compound , sheds light on the molecular structure and magnetic properties of these complexes (Galadzhun, Kulmaczewski, & Halcrow, 2019). This area of research is pivotal for the development of molecular magnets and materials with potential applications in data storage, sensors, and spintronics.

Supramolecular Chemistry

The synthesis and characterization of supramolecular assemblies, utilizing principles of crystal engineering with aza donor molecules, provide insights into the design and construction of molecular architectures with specific properties (Arora & Pedireddi, 2003).

These assemblies have potential applications in catalysis, molecular recognition, and the development of novel materials with tailored physical and chemical properties.

Catalysis and Synthetic Methodology

The exploration of nucleophilic catalysis by 4-(dialkylamino)pyridines highlights the role of catalytic processes in facilitating esterification reactions and other synthetically useful transformations (Spivey & Arseniyadis, 2004). This research is fundamental for developing more efficient and selective synthetic routes in organic chemistry, potentially applicable to the synthesis of complex molecules including pharmaceuticals and polymers.

Kinetic Resolution and Chiral Chemistry

The kinetic resolution of racemic secondary benzylic alcohols by enantioselective esterification, using specific catalysts, represents an important area of research in chiral chemistry (Shiina, Nakata, Ono, & Mukaiyama, 2012). This process is crucial for the production of enantiomerically pure compounds, which are significant in the pharmaceutical industry for the development of drugs with higher efficacy and fewer side effects.

properties

IUPAC Name

(4-chlorophenyl) 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-4-3-5-14(10-13)20(28)29-17-8-6-16(22)7-9-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONODZCTOCGVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester
Reactant of Route 6
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester

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